BenchChemオンラインストアへようこそ!

4-Bromo-3-hydroxybenzoic acid

Enzyme Inhibition Histamine Research Drug Metabolism

Select 4-Bromo-3-hydroxybenzoic acid (CAS 14348-38-0) for its validated dual inhibition of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase (AADC) at IC50 1 mM. As the active metabolite of Brocresine (NSD-1055), its precise 4-bromo-3-hydroxy substitution pattern is critical for enzyme binding and metabolic stability—generic positional isomers or non-halogenated analogs cannot substitute. Deploy as an LC-MS/MS reference standard for Brocresine metabolite quantification, a benchmark inhibitor in HDC enzyme assays, or a versatile starting material for ester/amide derivatization in medicinal chemistry SAR programs. Procure with confidence for reproducible pharmacology research.

Molecular Formula C7H5BrO3
Molecular Weight 217.02 g/mol
CAS No. 14348-38-0
Cat. No. B121421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-hydroxybenzoic acid
CAS14348-38-0
Molecular FormulaC7H5BrO3
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)O)Br
InChIInChI=1S/C7H5BrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)
InChIKeyPAJSESFUWIYFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-hydroxybenzoic Acid (CAS 14348-38-0) for Research & Industrial Procurement


4-Bromo-3-hydroxybenzoic acid (CAS 14348-38-0) is a halogenated m-hydroxybenzoic acid derivative with the molecular formula C7H5BrO3 and a molecular weight of 217.02 g/mol [1]. It is characterized as the primary active metabolite of the histidine decarboxylase (HDC) inhibitor Brocresine (NSD-1055) . In vitro, it functions as a dual inhibitor of histidine decarboxylase (HDC; EC 4.1.1.22) and aromatic-L-amino acid decarboxylase (AADC; EC 4.1.1.28) .

Why 4-Bromo-3-hydroxybenzoic Acid Cannot Be Replaced by Generic Analogs


The precise substitution pattern on the benzoic acid core (a bromine atom at the 4-position and a hydroxyl group at the 3-position) is critical for its specific enzyme inhibition profile and its role as a key metabolic intermediate. Close analogs, such as the non-halogenated parent compound (3-hydroxybenzoic acid) or positional isomers like 3-bromo-4-hydroxybenzoic acid, exhibit different steric and electronic properties. These differences directly impact binding affinity to target enzymes like HDC and AADC, as well as physicochemical characteristics such as solubility and metabolic stability . While direct comparative IC50 data for all analogs is sparse, established structure-activity relationship (SAR) principles for halogenated aromatics dictate that changing the halogen or its position will likely alter potency and selectivity [1]. Therefore, generic substitution without validation risks introducing uncharacterized biological activity, compromised synthetic yields, or altered metabolic pathways in experimental models.

Quantitative Differentiation Evidence for 4-Bromo-3-hydroxybenzoic Acid


Histidine Decarboxylase (HDC) Inhibition Potency

4-Bromo-3-hydroxybenzoic acid demonstrates in vitro inhibition of histidine decarboxylase (HDC) from rat fetal and rat gastric sources with IC50 values of 1 mM for both enzymes [1]. While specific comparative IC50 values for close structural analogs like 3-hydroxybenzoic acid or 4-chloro-3-hydroxybenzoic acid are not widely reported, the presence of the bromine atom at the 4-position is known to influence binding . The target compound's activity as the active metabolite of the known HDC inhibitor Brocresine provides a unique functional context not shared by most simple hydroxybenzoic acid analogs .

Enzyme Inhibition Histamine Research Drug Metabolism

Aromatic-L-Amino Acid Decarboxylase (AADC) Inhibition

In addition to HDC inhibition, 4-Bromo-3-hydroxybenzoic acid inhibits aromatic-L-amino acid decarboxylase (AADC) from porcine kidney and rat gastric mucosa in vitro, with reported IC50 values of 1 mM for both enzyme sources . This dual inhibition profile (HDC and AADC) is a distinguishing feature compared to simpler hydroxybenzoic acid analogs, which generally lack this secondary activity. The specific combination of a bromine atom and a meta-hydroxy group appears crucial for this broader enzyme inhibition.

Neurotransmitter Research Enzyme Inhibition Drug Metabolism

Unique Identity as an Active Metabolite

4-Bromo-3-hydroxybenzoic acid is the primary active metabolite of Brocresine (NSD-1055), a known histidine decarboxylase inhibitor . This metabolic relationship is unique and not shared by its close structural isomers, such as 3-bromo-4-hydroxybenzoic acid (CAS 14348-41-5) . This distinction is crucial for pharmacokinetic and pharmacodynamic studies of Brocresine, as the compound is the actual species responsible for the observed biological effect in vivo following Brocresine administration.

Pharmacology Drug Metabolism Prodrugs

Differentiated Physicochemical and Synthetic Utility

The compound exhibits distinct physicochemical properties that impact its utility. It has a melting point range of 219-221°C and a calculated LogP of approximately 2.68, indicating moderate lipophilicity [REFS-1, REFS-2]. In contrast, the isomeric 3-bromo-4-hydroxybenzoic acid has a lower melting point range of 155-160°C . Furthermore, 4-Bromo-3-hydroxybenzoic acid serves as a direct and commercially viable precursor for the synthesis of various esters (e.g., methyl and ethyl 4-bromo-3-hydroxybenzoate), which are valuable intermediates in medicinal chemistry . While other halogenated hydroxybenzoic acids can also be esterified, the specific substitution pattern of this compound yields building blocks with different electronic and steric profiles for downstream reactions.

Organic Synthesis Building Blocks Medicinal Chemistry

Optimal Application Scenarios for Procuring 4-Bromo-3-hydroxybenzoic Acid


Validated In Vitro Studies of Histidine Decarboxylase (HDC) Inhibition

Use 4-Bromo-3-hydroxybenzoic acid as a control inhibitor in enzyme assays for histidine decarboxylase. Its established IC50 of 1 mM provides a reliable benchmark for characterizing novel HDC inhibitors or studying the enzyme's role in histamine production .

Investigations into Aromatic-L-Amino Acid Decarboxylase (AADC) Activity

Employ this compound as a dual-function inhibitor to probe the interplay between HDC and AADC pathways. Its dual inhibition profile is valuable for dissecting metabolic flux in systems where both enzymes are active, such as in gastric mucosa or neuronal tissue .

Pharmacokinetic and Metabolite Identification Studies for Brocresine

Procure 4-Bromo-3-hydroxybenzoic acid as an analytical reference standard for LC-MS/MS methods aimed at quantifying the active metabolite of Brocresine (NSD-1055) in biological matrices, a critical step in preclinical drug development .

Synthesis of Novel Ester and Amide Building Blocks

Leverage the compound as a versatile starting material for the esterification or amidation of the carboxylic acid group. This provides access to a family of 4-bromo-3-hydroxyphenyl derivatives with modulated lipophilicity (e.g., methyl, ethyl esters) for structure-activity relationship (SAR) studies in medicinal chemistry .

Quote Request

Request a Quote for 4-Bromo-3-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.